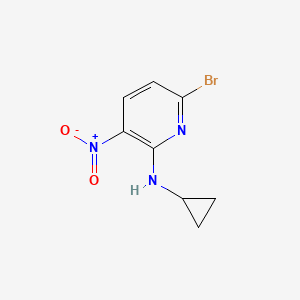

6-Bromo-2-cyclopropylamino-3-nitropyridine

描述

Significance of Substituted Pyridine (B92270) Architectures in Chemical Sciences

Substituted pyridines are a class of organic compounds that are fundamental to numerous areas of chemical research and industry. researchgate.net Their importance stems from the unique electronic properties of the pyridine ring and the diverse functionalities that can be introduced through substitution.

Role of Nitrogen Heterocycles in Organic and Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules incorporating these structures. nih.govrsc.org In fact, a significant percentage of FDA-approved drugs contain nitrogen heterocycles. rsc.org These compounds are integral to the structure of many natural products, including alkaloids, vitamins, and nucleic acids. rsc.orgchemicalbook.com The presence of the nitrogen atom in the heterocyclic ring can influence the molecule's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for biological interactions. rsc.org

Pyridine as a Privileged Scaffold for Molecular Design

The pyridine ring is often referred to as a "privileged scaffold" in medicinal chemistry. This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyridine moiety is a bioisostere of a benzene (B151609) ring, and its inclusion in a molecule can significantly impact its pharmacological profile. ntnu.no The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for drug-receptor binding. Furthermore, the aromatic nature of the pyridine ring allows for various substitution patterns, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule. researchgate.net

Structural Features and Chemical Relevance of 6-Bromo-2-cyclopropylamino-3-nitropyridine

Importance of Halogenated Pyridines in Organic Synthesis

Halogenated pyridines are exceptionally valuable building blocks in organic synthesis. The presence of a halogen atom, such as bromine, on the pyridine ring provides a reactive handle for a wide array of chemical transformations. These reactions, often catalyzed by transition metals, allow for the introduction of new functional groups and the construction of more complex molecules. The carbon-halogen bond in halopyridines is a key site for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds.

Reactivity Modulation by Nitro Functionality in Pyridine Systems

The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties and reactivity of the pyridine ring. Its presence deactivates the ring towards electrophilic aromatic substitution and, conversely, activates it towards nucleophilic aromatic substitution (SNAr). In the context of this compound, the nitro group at the 3-position, along with the bromine at the 6-position, would make the pyridine ring electron-deficient. This electronic characteristic is a key determinant of the compound's potential chemical reactions.

Unique Attributes of the Cyclopropylamino Moiety in Molecular Constructs

The cyclopropylamino group is a fascinating and increasingly utilized functional group in medicinal chemistry and drug design. The cyclopropyl (B3062369) ring itself possesses unique structural and electronic properties. google.com

Structural and Conformational Aspects: The three-membered ring of the cyclopropyl group is conformationally rigid, which can be advantageous in drug design by locking a molecule into a specific bioactive conformation. fishersci.comnih.gov This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. nih.govgoogle.com The bond angles within the cyclopropane (B1198618) ring are strained, deviating significantly from the ideal tetrahedral angle. rsc.org

Electronic Properties: The C-C bonds of the cyclopropane ring have a higher degree of p-character than typical alkanes, giving it some properties reminiscent of a double bond. google.com When attached to a nitrogen atom, the cyclopropyl group can influence the basicity and nucleophilicity of the amine.

Metabolic Stability: A key advantage of incorporating a cyclopropyl group in drug candidates is its ability to enhance metabolic stability. fishersci.comnih.gov The C-H bonds on the cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in more flexible alkyl chains. nih.gov This can lead to improved pharmacokinetic profiles, such as a longer half-life in the body. nih.gov

In the context of this compound, the cyclopropylamino group introduces a combination of conformational rigidity and metabolic stability, attributes that are highly sought after in the development of new therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

6-bromo-N-cyclopropyl-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O2/c9-7-4-3-6(12(13)14)8(11-7)10-5-1-2-5/h3-5H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOABXZZICCZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC(=N2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 2 Cyclopropylamino 3 Nitropyridine and Analogues

Precursor Preparation Strategies

The construction of the 6-bromo-2-cyclopropylamino-3-nitropyridine scaffold commences with the synthesis of appropriately functionalized pyridine (B92270) precursors. These initial steps are crucial for establishing the correct substitution pattern on the pyridine ring.

Synthesis of Halogenated Nitropyridine Cores

The introduction of a bromine atom at the 5-position of a 2-aminopyridine (B139424) ring is a common starting point. A well-established method involves the direct bromination of 2-aminopyridine using bromine in acetic acid. acs.org This reaction proceeds with good yield, although it can be contaminated with the di-brominated byproduct, 2-amino-3,5-dibromopyridine. acs.org Purification can be achieved by washing with a suitable solvent like hot petroleum ether to remove the more soluble di-brominated compound. acs.org

| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Ref |

| 2-Aminopyridine | Bromine | Acetic Acid | <20°C to 50°C | 2-Amino-5-bromopyridine (B118841) | 62-67% | acs.org |

| 2-Aminopyridine | Phenyltrimethylammonium (B184261) tribromide | Chloroform | 30°C | 2-Amino-5-bromopyridine | 81% | nih.gov |

An alternative approach to bromination involves the use of phenyltrimethylammonium tribromide in chloroform, which offers a high yield of 2-amino-5-bromopyridine. nih.gov Another method involves N-acylation of 2-aminopyridine, followed by bromination and hydrolysis, to achieve the desired product. researchgate.net

To obtain a di-halogenated precursor, such as 2,6-dibromopyridine (B144722), one can start from 2,6-dichloropyridine (B45657) and perform a halogen exchange reaction. This can be achieved by refluxing 2,6-dichloropyridine with sodium bromide in an aqueous solution of hydrobromic acid, affording 2,6-dibromopyridine in good yields. nih.gov

Nitration of the halogenated pyridine core is a critical step to introduce the nitro group at the 3-position. For instance, 2-amino-5-bromopyridine can be nitrated using a mixture of nitric acid and sulfuric acid at low temperatures. acs.org The amino group directs the nitration to the 3-position, yielding 2-amino-5-bromo-3-nitropyridine (B172296). acs.org This intermediate is a versatile precursor for further transformations.

| Starting Material | Reagents | Temperature | Product | Yield | Ref |

| 2-Amino-5-bromopyridine | 95% Nitric Acid, Sulfuric Acid | 0°C to 50-60°C | 2-Amino-5-bromo-3-nitropyridine | 78-85% | acs.org |

Another important precursor, 2,6-dichloro-3-nitropyridine, can be synthesized by nitrating 2,6-dichloropyridine with a mixture of nitric acid and sulfuric acid, often with the addition of a catalyst such as sulfamic acid to improve yield and stability. rsc.org

Synthesis of Aminopyridine Intermediates from Nitropyridines

The nitro group, having served its purpose as a directing group and an electron-withdrawing group, is often reduced to an amino group to facilitate further functionalization or as a key feature in the final molecule.

The reduction of the nitro group in compounds like 2-amino-5-bromo-3-nitropyridine can be achieved using various reducing agents. A common method is the use of reduced iron in an acidified ethanol (B145695) solution. acs.org This method effectively reduces the nitro group to an amino group, yielding 2,3-diamino-5-bromopyridine. acs.org

Other methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. sci-hub.seresearchgate.net For instance, 2-bromo-5-nitropyridine (B18158) can be reduced to 2-amino-5-nitropyridine (B18323) using hydrogen gas over a palladium on carbon catalyst. sci-hub.se The choice of reducing agent and conditions can be critical to avoid dehalogenation or other side reactions.

Installation of the Cyclopropylamino Substituent

The final key step in the synthesis of this compound is the introduction of the cyclopropylamino group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

In a precursor such as 2,6-dibromo-3-nitropyridine (B1296604) or 2-bromo-6-chloro-3-nitropyridine, the halogen atom at the 2-position is activated towards nucleophilic attack by the adjacent electron-withdrawing nitro group. The reaction with cyclopropylamine (B47189) will preferentially occur at this position. The regioselectivity is governed by the strong inductive electron-withdrawing effect of the nitro group, which makes the C-2 position more electron-deficient and thus more susceptible to nucleophilic attack. google.com While the nitro group also activates the para-position (C-6) through resonance, the inductive effect is more dominant in this case, leading to kinetically controlled substitution at the ortho-position. google.com

A general procedure would involve reacting the dihalogenated nitropyridine with cyclopropylamine in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature can influence the reaction rate and yield. While a specific documented synthesis for this compound was not found in the searched literature, the synthesis of analogous compounds, such as N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide from 4-chloro-2-amino-3-nitropyridine and cyclopropanecarbonyl chloride, demonstrates the feasibility of introducing cyclopropyl-containing moieties onto a nitropyridine scaffold.

Nucleophilic Aromatic Substitution (SNAr) for C-N Bond Formation

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing aromatic rings, especially when the ring is activated by electron-withdrawing groups. semanticscholar.orgnih.gov The nitro group (NO₂) at the 3-position of the pyridine ring serves as a potent electron-withdrawing group, reducing the electron density of the aromatic system and making it susceptible to attack by nucleophiles at the ortho (C2) and para (C6) positions. youtube.comreddit.com

The synthesis of this compound is typically achieved by reacting a suitable dihalogenated precursor, such as 2,6-dibromo-3-nitropyridine or 2-chloro-6-bromo-3-nitropyridine, with cyclopropylamine. In this reaction, the cyclopropylamine acts as the nucleophile, attacking one of the electron-deficient carbon atoms bearing a halogen. This addition step temporarily disrupts the ring's aromaticity, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov Aromaticity is subsequently restored by the elimination of the halide ion.

The regioselectivity of the substitution—whether the halogen at the C2 or C6 position is displaced—is influenced by the electronic effects of the nitro group. The choice of starting material and the relative lability of the leaving groups are critical. In SNAr reactions on activated aryl halides, the typical order of leaving group ability is F > Cl ≈ Br > I. nih.govnih.gov This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. nih.gov Therefore, starting with a precursor like 2-fluoro-6-bromo-3-nitropyridine would likely favor the displacement of the fluorine atom.

| Reagent 1 | Reagent 2 | Product | Reaction Type |

| 2,6-Dibromo-3-nitropyridine | Cyclopropylamine | This compound | SNAr |

| 2-Chloro-6-bromo-3-nitropyridine | Cyclopropylamine | This compound | SNAr |

The efficiency of the SNAr reaction is highly dependent on the specific conditions employed. Key factors include the solvent, temperature, and the presence of a base.

Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) are commonly used. These solvents can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.

Temperature: Heating is often required to provide the necessary activation energy for the reaction, as the initial nucleophilic attack involves the disruption of the pyridine ring's aromaticity. youtube.com Temperatures can range from room temperature to over 100°C, depending on the reactivity of the specific substrates.

Base: An excess of the amine nucleophile (cyclopropylamine) or the addition of a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate) is often used to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

The interplay of these conditions is crucial for optimizing the yield and purity of the desired product. For instance, in reactions of 2-halopyridines with amines, the use of potassium fluoride (B91410) in water has been explored as a greener alternative to traditional organic solvents. researchgate.net

| Factor | Influence on SNAr Reaction | Common Examples |

| Solvent | Polar aprotic solvents enhance nucleophile reactivity. | DMSO, DMF, Acetonitrile |

| Temperature | Increased temperature overcomes the aromaticity disruption energy barrier. | 25°C to >100°C |

| Base | Neutralizes acid byproduct, preventing nucleophile protonation. | Excess amine, K₂CO₃, Et₃N |

| Leaving Group | Affects the electrophilicity of the carbon and ease of displacement (F > Cl ≈ Br). | F, Cl, Br |

Stereoselective Approaches to Cyclopropylamine Integration

The cyclopropylamine moiety is a valuable component in many biologically active compounds. longdom.orgchemrxiv.orgacs.org The ability to introduce this group with specific stereochemistry is of great importance. This can be achieved either by using pre-synthesized chiral cyclopropylamine derivatives or by constructing the cyclopropane (B1198618) ring in a stereocontrolled manner.

Several methods have been developed for the asymmetric synthesis of chiral cyclopropylamines. researchgate.net These approaches aim to produce enantiomerically enriched building blocks that can then be used in SNAr reactions.

Chiral Auxiliaries: One strategy involves the use of chiral auxiliaries. For example, chiral N-sulfinyl α-chloro ketimines can react with Grignard reagents to produce chiral N-sulfinyl cyclopropylamines with good diastereoselectivity. nih.gov The auxiliary can then be cleaved to yield the free chiral amine.

Catalytic Asymmetric Cyclopropanation: Transition metal catalysts, particularly those based on rhodium and copper, are effective in catalyzing asymmetric cyclopropanation reactions. organic-chemistry.orgrsc.org For example, a chiral rhodium complex can catalyze the reaction of sulfoxonium ylides with β,γ-unsaturated ketoesters to provide optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org

Multi-component Reactions: Copper-catalyzed three-component reactions involving a cyclopropene, an alkenyl organoboron reagent, and a hydroxyamine ester can deliver poly-substituted cis-1,2-alkenylcyclopropylamines with high enantioselectivity. rsc.org

Beyond asymmetric methods, various classical and modern ring-closure and rearrangement reactions are employed to synthesize the cyclopropylamine scaffold. acs.org

Hofmann and Curtius Rearrangements: These are classical methods for converting carboxylic acids or their derivatives into primary amines with one less carbon atom. Starting from cyclopropanecarboxylic acid, a Curtius rearrangement of the corresponding acyl azide (B81097) or a Hofmann rearrangement of cyclopropanecarboxamide (B1202528) can yield cyclopropylamine. chemrxiv.orggoogle.com The Hofmann reaction, in particular, has been optimized for industrial-scale production. google.comgoogle.com

Michael-Initiated Ring Closure (MIRC): This strategy involves the reaction of a Michael acceptor with a nucleophile, followed by an intramolecular cyclization to form the cyclopropane ring. This method has been adapted to integrate a nitrogen function for the synthesis of cyclopropylamine derivatives. acs.org

Kulinkovich-de Meijere Reaction: This reaction allows for the synthesis of cyclopropylamines from nitriles or amides by reacting them with Grignard reagents in the presence of a titanium catalyst. acs.org

Zinc Homoenolate Strategies: Readily available α-chloroaldehydes can be converted to trans-2-substituted-cyclopropylamines with high diastereoselectivity. The reaction proceeds by trapping a zinc homoenolate intermediate with an amine, followed by ring-closure. chemrxiv.org

| Synthetic Strategy | Description | Key Reagents/Intermediates |

| Hofmann Rearrangement | Conversion of a primary amide to a primary amine with one less carbon. | Cyclopropanecarboxamide, Alkali Hypochlorite |

| Curtius Rearrangement | Thermal or photochemical decomposition of an acyl azide to an isocyanate, followed by hydrolysis. | Cyclopropyl (B3062369) acyl azide |

| Kulinkovich Reaction | Synthesis of cyclopropanols or cyclopropylamines from esters or amides/nitriles. | Grignard reagents, Titanium(IV) isopropoxide |

| Asymmetric Catalysis | Use of chiral transition metal catalysts to induce enantioselectivity in cyclopropanation. | Chiral Rhodium or Copper complexes |

Advanced Coupling Strategies for Functionalization

The bromine atom at the C6 position of this compound is a versatile handle for further molecular elaboration through various cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.

Transition-metal-catalyzed cross-coupling reactions are particularly effective for the functionalization of halopyridines. The regioselectivity of these reactions on polyhalogenated heterocycles often favors oxidative addition at the more electron-deficient positions, such as C2 and C6. baranlab.org

Commonly employed coupling strategies include:

Suzuki Coupling: Palladium-catalyzed reaction of the bromo-substituted pyridine with a boronic acid or ester to form a C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond, replacing the bromine.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with a terminal alkyne to form a C-C bond.

Ullmann Coupling: A copper-catalyzed reaction that is particularly useful for forming C-N and C-O bonds, often under milder conditions than palladium-catalyzed systems. mdpi.com For example, the reaction of a bromo-substituent with an amine in the presence of copper iodide and a ligand like L-proline can efficiently form a C-N bond. mdpi.com

These advanced coupling strategies enable the diversification of the this compound scaffold, allowing for the synthesis of a wide array of complex analogues for various applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-heteroatom bonds, including the crucial C-N linkage. The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of arylamines. wikipedia.orglibretexts.org

While traditionally copper-catalyzed, the principles of the Ullmann condensation, which involves the coupling of an aryl halide with a nucleophile, are foundational in C-N bond formation. organic-chemistry.orgnih.gov The reaction typically requires high temperatures and polar solvents. nih.gov Modern adaptations have led to milder conditions and the use of palladium or copper catalysts with specific ligands to facilitate the coupling.

In the context of synthesizing 2-amino-3-nitropyridine (B1266227) analogues, an Ullmann-type reaction would involve the coupling of a 2-halo-3-nitropyridine with an amine. Copper-catalyzed amination of 2-halopyridines has been studied, demonstrating the feasibility of this approach. For instance, the N-heteroarylation of various amines with 2-iodopyridine (B156620) and 2-bromopyridine (B144113) has been achieved using copper iodide (CuI) and copper nanoparticles as catalysts. researchgate.net The use of ligands such as 2-isobutyrylcyclohexanone (B1365007) or L-proline can be crucial for achieving good yields. researchgate.net While a direct example with this compound is not detailed in the provided literature, the reaction of 2-bromopyridines with various amines serves as a strong procedural basis.

A practical approach for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, which could be adapted for cyclopropylamine. nih.gov This method provides an expedient route to a variety of secondary and tertiary aminopyridines. nih.gov The use of palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands is a hallmark of the Buchwald-Hartwig reaction, enabling the coupling of a wide range of substrates under relatively mild conditions. wikipedia.org

For the synthesis of N3-substituted-2,3-diaminopyridines, a palladium-catalyzed C,N-cross coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines has been shown to be effective using RuPhos- and BrettPhos-precatalysts in combination with LiHMDS. nih.gov This demonstrates the applicability of palladium catalysis even with the potentially chelating 2-amino group present on the pyridine ring. nih.gov

| Aryl Halide | Amine | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBut | Toluene | 80 | 60 | chemspider.com |

| 3-Bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst | LiHMDS | Dioxane | 100 | 95 | nih.gov |

| 3-Bromo-2-aminopyridine | Aniline | BrettPhos Precatalyst | LiHMDS | Dioxane | 100 | 80 | nih.gov |

Cross-electrophile coupling (XEC) is an emerging strategy that couples two different electrophiles under reducing conditions, thereby avoiding the need for pre-formed organometallic reagents. acs.orgacs.org This method is particularly useful for creating C-C bonds, and its application to C-N bond formation is an area of active research.

In the context of pyridine synthesis, nickel-catalyzed XEC has been employed for the coupling of 2-chloropyridines with alkyl bromides to form 2-alkylated pyridines. wisc.edu The mechanism of these reactions often involves a radical-chain process where selectivity is achieved through the differential reactivity of the two electrophiles with the low-valent metal catalyst. acs.org

While the direct cross-electrophile coupling of a bromonitropyridine with an amine-derived electrophile to form a C-N bond is not extensively documented, a nickel-catalyzed reductive cross-coupling of activated primary amines with aryl halides has been reported. nih.govrsc.org In this methodology, primary amines are converted into pyridinium (B92312) salts, which then act as electrophilic partners in a nickel-catalyzed reductive coupling with an aryl halide. nih.govrsc.org This approach showcases a novel strategy for C-N bond formation via a cross-electrophile coupling paradigm.

| Amine Derivative (Electrophile 1) | Aryl Halide (Electrophile 2) | Catalyst System (Catalyst/Ligand) | Reductant | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-Cyclohexyl-pyridinium salt | 4-Iodo-N,N-dimethylaniline | NiCl₂·dme / dtbbpy | Mn | DMA | rt | 90 | nih.govresearchgate.net |

| N-Benzyl-pyridinium salt | 4-Bromobenzonitrile | NiCl₂·dme / dppf | Mn | DMA | 60 | 85 | nih.govresearchgate.net |

Nickel-Catalyzed Functionalization of Halopyridines

Nickel catalysis offers a cost-effective and often highly efficient alternative to palladium for cross-coupling reactions. Nickel catalysts have demonstrated broad utility in the amination of aryl and heteroaryl halides.

The amination of aryl halides using nickel catalysts can proceed through various mechanisms, with some proposing the involvement of Ni(I) and Ni(III) intermediates. researchgate.net The choice of ligand is critical, and both phosphine-based and nitrogen-based ligands have been successfully employed. For instance, a BINAP-ligated single-component Ni(0) complex has been shown to catalyze the amination of aryl chlorides and bromides with primary aliphatic amines. nih.gov

A particularly mild and operationally simple method for nickel-catalyzed C-N cross-coupling involves the direct irradiation of a nickel-amine complex. nih.gov This photo-induced method operates at room temperature, uses an inexpensive nickel source (NiBr₂·3H₂O), and is tolerant to oxygen. nih.gov The amine substrate itself can act as both the ligand and the base in this system. nih.gov This approach has been successfully applied to the synthesis of a diverse range of C-N coupled products.

| Aryl Halide | Amine | Catalyst System | Base/Additive | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromobenzotrifluoride | Piperidine | NiBr₂·3H₂O | Amine as base | - | 365 nm irradiation, rt | 95 | nih.gov |

| 4-Chlorotoluene | Morpholine | Amide-based pincer Nickel(II) complex | KOtBu | DMSO | 110 °C | High TON | researchgate.net |

| 4-Chloroanisole | n-Butylamine | (BINAP)Ni(η²-NC-Ph) | NaOtBu | Toluene | 100 °C | 94 | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 2 Cyclopropylamino 3 Nitropyridine

Reactivity Profile of the Pyridine (B92270) Ring

The pyridine ring in this compound is heavily influenced by three distinct substituents: a halogen (bromine), an amino group (cyclopropylamino), and a strong electron-withdrawing group (nitro). This substitution pattern creates a unique electronic landscape that governs its reaction pathways.

Nitro Group (-NO₂): Positioned at C3, the nitro group is a powerful deactivating group. It withdraws electron density from the ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M or -R). libretexts.org This significantly reduces the electron density of the entire aromatic system, making the ring highly electron-deficient (π-deficient). uoanbar.edu.iq This deactivation is more pronounced at the ortho (C2, C4) and para (C6) positions relative to the nitro group. stackexchange.com

Bromine Atom (-Br): Located at C6, bromine exerts a dual electronic effect. It is electronegative and withdraws electron density through a negative inductive effect (-I). libretexts.org However, it can also donate electron density into the ring via a positive resonance effect (+M or +R) due to its lone pairs of electrons. Typically for halogens, the inductive effect outweighs the resonance effect, resulting in a net deactivation of the ring. lumenlearning.com

Cyclopropylamino Group (-NH-c-Pr): Situated at C2, the cyclopropylamino group acts as an activating group. The nitrogen atom donates electron density to the ring through a strong positive resonance effect (+M), which involves its lone pair of electrons. researchgate.net It also has a weaker negative inductive effect (-I) due to the nitrogen's electronegativity. The resonance donation is the dominant effect, increasing electron density, particularly at the positions ortho (C3) and para (C5) to the amino group.

The combination of these effects results in a highly polarized pyridine ring. The powerful electron-withdrawing nature of the nitro group at C3, combined with the inductive withdrawal from the bromine at C6 and the pyridine ring nitrogen itself, renders the molecule exceptionally resistant to electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring highly activated towards nucleophilic aromatic substitution. uoanbar.edu.iqstackexchange.com

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M/-M) | Overall Effect on Ring Electron Density |

| Nitro (-NO₂) | C3 | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating |

| Bromine (-Br) | C6 | Withdrawing | Weakly Donating | Deactivating |

| Cyclopropylamino (-NH-c-Pr) | C2 | Weakly Withdrawing | Strongly Donating | Activating |

| Pyridine Nitrogen | N1 | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating |

This table provides a qualitative summary of the electronic effects of the substituents.

The substitution pattern precisely controls the position of chemical attack on the pyridine ring.

Nucleophilic Aromatic Substitution (SₙAr): The compound is primed for SₙAr reactions. The strong electron-withdrawing nitro group stabilizes the negative charge in the Meisenheimer complex intermediate, which is the rate-determining step of the SₙAr mechanism. stackexchange.comacs.org The positions most activated for nucleophilic attack are those ortho and para to the nitro group, namely C2, C4, and C6. In this molecule, the C2 and C6 positions are particularly activated. Since the C2 position is already substituted with the cyclopropylamino group, the most probable site for nucleophilic attack is the C6 position, leading to the displacement of the bromide ion, which is a good leaving group. Attack at C4 is also possible but is generally less favored in 3-nitropyridines compared to C2/C6. nih.gov The regioselectivity can be influenced by the nature of the nucleophile and reaction conditions, but substitution at C6 is the electronically favored pathway. stackexchange.comresearchgate.net

Transformations Involving the Cyclopropylamino Moiety

The cyclopropylamino group is not merely a ring substituent; it possesses its own distinct reactivity.

The cyclopropane (B1198618) ring is a three-membered carbocycle with significant ring strain (approximately 27 kcal/mol), which imparts unique chemical properties. nih.gov Cyclopropanes bearing electron-accepting groups can act as electrophiles and undergo ring-opening reactions. nih.govresearchgate.net

In the context of an N-arylcyclopropylamine, the ring can be susceptible to cleavage under specific conditions:

Acidic Conditions: Strong acidic media can protonate the amine, and subsequent electronic rearrangement or attack by a nucleophile can lead to the opening of the strained ring. researchgate.net

Radical Reactions: The cyclopropylmethyl motif is often used as a probe for radical mechanisms, as the cyclopropylmethyl radical can undergo rapid ring-opening to form the homoallylic radical. acs.org

Oxidative Cleavage: Certain oxidative processes can also lead to the cleavage of the cyclopropyl (B3062369) ring.

The specific products of ring-opening would depend on the reagents and mechanisms involved, but this reactivity pathway is a key characteristic of the cyclopropylamino moiety. acs.org

The secondary amine nitrogen in the cyclopropylamino group retains characteristic amine reactivity, although it is modulated by its attachment to the electron-deficient nitropyridine ring.

Basicity: The lone pair on the nitrogen is delocalized into the aromatic ring, which significantly reduces its basicity compared to aliphatic secondary amines. It is a weak base.

N-Substitution: The nitrogen can act as a nucleophile and undergo reactions such as N-alkylation, N-acylation, or reaction with other electrophiles. For instance, reaction with nitrous acid would likely lead to the formation of an N-nitrosoaniline derivative, potentially accompanied by cleavage of the cyclopropyl group. researchgate.net

Directing Group: As an amine, it is a powerful ortho, para-director for any potential (though unlikely) electrophilic substitution.

Reactions of the Nitro Group

The nitro group is one of the most versatile functional groups for chemical transformation. Its primary reaction is reduction to an amino group, which opens up a vast array of subsequent synthetic possibilities. The electron-deficient nature of the pyridine ring facilitates this reduction. nih.gov

Common methods for the reduction of an aromatic nitro group that would be applicable to this compound include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).

Metal-Acid Systems: Employing metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst.

The product of this reaction would be 6-bromo-2-cyclopropylaminopyridine-3-amine, a versatile synthetic intermediate.

| Reaction Type | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C | 6-bromo-2-cyclopropylaminopyridine-3-amine |

| Metal in Acid | Sn, HCl or Fe, HCl | 6-bromo-2-cyclopropylaminopyridine-3-amine |

| Transfer Hydrogenation | Hydrazine, Pd/C | 6-bromo-2-cyclopropylaminopyridine-3-amine |

This table summarizes common conditions for the reduction of the nitro group.

Reduction Pathways and Products

The reduction of the nitro group in 6-Bromo-2-cyclopropylamino-3-nitropyridine is a key transformation, leading to the corresponding amine, which is a versatile intermediate in organic synthesis. The reduction of aminonitropyridines can be achieved through various methods, including catalytic hydrogenation or the use of reducing metals in acidic or neutral media.

Commonly employed methods for the reduction of related 2-amino-3-nitropyridine (B1266227) compounds include the use of iron in aqueous acidified ethanol (B145695), tin or stannous chloride in hydrochloric acid, and catalytic hydrogenation. orgsyn.org Another effective method involves the use of zinc dust in the presence of ammonium chloride and ethanol, particularly under sonication, which has been shown to produce vicinally substituted N-(3-pyridyl)hydroxylamines in good yields. researchgate.net These methods are generally applicable to substituted nitropyridines.

The primary product of the complete reduction of the nitro group in this compound is 6-Bromo-2-cyclopropylamino-pyridine-3-amine . Depending on the reaction conditions and the reducing agent used, partial reduction to the corresponding hydroxylamine or nitroso derivative may also be possible.

| Reducing Agent/Conditions | Typical Product(s) | General Applicability |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Diaminopyridine | Widely used for complete reduction of nitro groups. |

| Fe/CH₃COOH or Fe/HCl | Diaminopyridine | Classical and effective method for nitro group reduction. |

| SnCl₂/HCl | Diaminopyridine | Commonly used for the reduction of aromatic nitro compounds. |

| Zn/NH₄Cl/EtOH (with sonication) | Hydroxylaminopyridine | Favors partial reduction to the hydroxylamine. researchgate.net |

Reactivity of the Bromine Atom

Susceptibility to Nucleophilic Displacement

The bromine atom at the 6-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group at the 3-position activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the bromide ion.

The SNAr mechanism typically proceeds in a stepwise manner, involving the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net This step is often the rate-determining step of the reaction. researchgate.net The subsequent departure of the leaving group (bromide) restores the aromaticity of the ring, yielding the substitution product.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, to introduce a range of functional groups at the 6-position of the pyridine ring. The rate and success of the reaction are influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Participation in Metal-Catalyzed Coupling Reactions

The bromine atom of this compound can readily participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. wikipedia.orglibretexts.org This reaction is widely used to form new carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex structures. researchgate.netnih.gov The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a new carbon-nitrogen bond by reacting the aryl bromide with an amine in the presence of a base and a suitable phosphine (B1218219) ligand. wikipedia.orglibretexts.org This reaction is highly versatile and allows for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridine ring. acsgcipr.org The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N |

Proposed Reaction Mechanisms

Detailed Mechanistic Studies of SNAr Processes

The mechanism of nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings like this compound has been extensively studied. The reaction is generally accepted to proceed through a two-step addition-elimination mechanism. researchgate.netresearchgate.net

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This leads to the formation of a tetrahedral, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring and, importantly, onto the electron-withdrawing nitro group, which significantly stabilizes the intermediate. researchgate.net

Departure of the Leaving Group: In the second step, the leaving group (bromide ion) is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored. This step is typically fast.

Role of Key Intermediates in Transformations

The transformations of this compound are characterized by the formation of distinct key intermediates that govern the reaction pathways.

In SNAr reactions , the Meisenheimer complex is the crucial intermediate. Its stability, which is enhanced by the electron-withdrawing nitro group, is a key factor in the feasibility of the nucleophilic substitution.

In metal-catalyzed coupling reactions , the reaction proceeds through a series of organometallic intermediates within a catalytic cycle. For instance, in a palladium-catalyzed reaction, the key intermediates are:

Oxidative Addition Adduct: Formed by the reaction of the bromopyridine with the Pd(0) catalyst, resulting in a Pd(II) species.

Transmetalation Intermediate: In Suzuki coupling, this is formed after the organoboron reagent transfers its organic group to the palladium center. wikipedia.org In Buchwald-Hartwig amination, this involves the coordination of the amine to the palladium center, followed by deprotonation to form a palladium-amido complex. wikipedia.org

Reductive Elimination Precursor: This is the final palladium intermediate from which the new C-C or C-N bond is formed, regenerating the Pd(0) catalyst.

Research Applications of 6 Bromo 2 Cyclopropylamino 3 Nitropyridine in Modern Chemical Synthesis

Advanced Organic Synthesis and Building Block Utility

The strategic placement of reactive functional groups on the pyridine (B92270) ring of 6-Bromo-2-cyclopropylamino-3-nitropyridine makes it a highly valuable intermediate for synthetic chemists. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the bromo substituent offers a handle for cross-coupling reactions. The cyclopropylamino group can influence the electronic properties and steric environment of the molecule, and can also participate in further chemical transformations.

Construction of Novel Heterocyclic Systems

The inherent reactivity of this compound facilitates its use in the synthesis of a variety of novel heterocyclic systems. The presence of both a good leaving group (bromide) and an activatable position for nucleophilic attack (the carbon bearing the nitro group) allows for sequential or tandem reactions to build fused ring systems. For instance, related 2-amino-3-nitropyridine (B1266227) compounds are known to be precursors for the synthesis of fused pyrimidines and pyrido[2,3-b]pyrazines. While specific examples detailing the use of this compound in these exact transformations are not extensively documented in readily available literature, the underlying chemical principles strongly support its potential in constructing such bicyclic and polycyclic aromatic systems. The general reactivity of nitropyridines towards nucleophiles is a well-established principle in organic synthesis, suggesting that the nitro group can be displaced by various nucleophiles to initiate cyclization.

Versatile Intermediate in Multi-Step Synthetic Sequences

The utility of this compound as a versatile intermediate is underscored by its application in multi-step synthetic sequences. A Chinese patent, CN102020606A, describes a synthesis method for nitropyridine compounds where a similar starting material, 2-amino-5-bromo-3-nitropyridine (B172296), is utilized. google.com This highlights the role of such bromo-nitro-aminopyridine scaffolds as key intermediates in the preparation of more complex substituted pyridines. The bromo group can be readily transformed through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. Subsequently, the nitro group can be reduced to an amino group, which can then be further functionalized, or it can be displaced by a nucleophile, as mentioned earlier. This sequential reactivity allows for the controlled and systematic elaboration of the pyridine core, making it an ideal starting point for the synthesis of a diverse library of compounds.

Contributions to Medicinal Chemistry Research and Drug Discovery Scaffolds

The pyridine nucleus is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The specific substitution pattern of this compound makes it an attractive starting point for the design and synthesis of novel therapeutic agents.

Precursor for Pharmaceutically Relevant Compounds

While direct examples of marketed drugs derived from this compound are not readily apparent, its structural motifs are present in various biologically active molecules. For example, the 2-aminopyridine (B139424) moiety is a key feature in numerous kinase inhibitors and other therapeutic agents. The cyclopropyl (B3062369) group is often incorporated into drug candidates to improve metabolic stability, potency, and to modulate physicochemical properties. The bromo and nitro groups serve as versatile handles for the introduction of pharmacophoric features necessary for target binding. Research into the nucleophilic substitution of 2-R-3-nitropyridines demonstrates the feasibility of introducing a wide range of functional groups at the 3-position, further expanding the chemical space accessible from this intermediate. nih.gov This adaptability makes it a valuable precursor for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Design of Scaffolds for Chemical Biology Investigations

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The development of potent and selective probes often relies on the synthesis of novel molecular scaffolds. The this compound scaffold possesses the necessary attributes for the design of such probes. Its defined three-dimensional structure, arising from the cyclopropylamino group, and the potential for diverse functionalization allow for the creation of molecules that can selectively interact with specific protein targets. The bromo substituent can be used to attach reporter tags, such as fluorophores or biotin, for visualization and pull-down experiments. The versatility of this scaffold makes it a promising starting point for the development of chemical probes targeting a range of biological systems, including kinases, G-protein coupled receptors (GPCRs), and epigenetic targets.

Applications in Agrochemical Science

Pyridine-based compounds have a long and successful history in the agrochemical industry, with many commercial herbicides, insecticides, and fungicides containing this heterocyclic core. The structural features of this compound align with those of known agrochemically active molecules. The combination of a halogenated pyridine ring and an amino substituent is a common motif in this field. While specific data on the agrochemical applications of this compound itself is limited in the public domain, the broader class of substituted nitropyridines is recognized for its potential in the development of new crop protection agents. nbinno.com The synthetic accessibility and the potential for broad derivatization make this compound and its analogues interesting candidates for screening in agrochemical discovery programs.

Intermediate in the Synthesis of Crop Protection Agents

The synthesis of modern crop protection agents, such as fungicides and insecticides, often involves heterocyclic compounds as key intermediates. Pyridine derivatives, in particular, are a well-established class of scaffolds used in the development of agrochemicals due to their biological activity. The structural motifs present in this compound—a brominated nitropyridine core with a cyclopropylamino substituent—suggest its potential as a precursor or intermediate in the synthesis of more complex active ingredients.

However, a thorough review of available scientific literature and patent databases did not reveal specific examples or detailed synthetic routes where this compound is explicitly used as an intermediate in the production of commercialized or late-stage development crop protection agents. General synthetic strategies for related aminopyridine derivatives are documented, but direct evidence linking this specific compound to fungicidal or insecticidal end-products is not presently available in the reviewed sources.

Table 1: General Classes of Pyridine-Based Agrochemicals

| Agrochemical Class | General Pyridine Moiety | Examples of Related Compounds (Not synthesized from the subject compound) |

| Fungicides | Aminopyrimidines | Pyrimethanil, Cyprodinil |

| Insecticides | Neonicotinoids | Acetamiprid, Imidacloprid |

| Herbicides | Pyridine herbicides | Clopyralid, Picloram |

This table provides a general overview of pyridine derivatives in agrochemicals and does not imply that this compound is an intermediate in their synthesis.

Potential in Advanced Materials Science

In the realm of materials science, functionalized organic molecules are crucial for creating polymers and coatings with specialized properties. The applications can range from enhancing durability and resistance to creating materials with specific electronic or optical characteristics.

The incorporation of heterocyclic compounds like pyridine derivatives into polymer chains can impart unique properties such as thermal stability, conductivity, and altered surface characteristics. The nitro and amino groups on the pyridine ring of this compound offer potential sites for polymerization reactions or for grafting onto other polymer backbones.

Despite these theoretical possibilities, there is a notable absence of published research detailing the use of this compound in the development of specialty polymers or coatings. The scientific literature does not currently contain studies that have synthesized or characterized polymers or coatings derived from this specific monomer. Therefore, no detailed research findings or data on the performance and properties of such materials can be presented.

Table 2: Potential Functional Groups for Polymer Synthesis

| Functional Group on Subject Compound | Potential Role in Polymerization | Examples of Polymerization Reactions |

| Amino Group (-NH) | Monomer for polyamides, polyimides; Chain initiator | Condensation polymerization |

| Nitro Group (-NO2) | Can be reduced to an amino group for further reaction | Post-polymerization modification |

| Bromo Group (-Br) | Site for cross-coupling reactions (e.g., Suzuki, Heck) | Synthesis of conjugated polymers |

This table outlines the theoretical potential of the functional groups present on the compound for polymer synthesis. It does not represent documented applications.

Theoretical and Computational Chemistry Studies on 6 Bromo 2 Cyclopropylamino 3 Nitropyridine

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These studies use the principles of quantum mechanics to model the electronic structure and predict chemical behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. This method is used to determine the optimized geometric structure of 6-Bromo-2-cyclopropylamino-3-nitropyridine, predicting bond lengths, bond angles, and dihedral angles. For instance, a DFT calculation, perhaps using the B3LYP functional with a 6-311++G(d,p) basis set, would provide the equilibrium geometry of the molecule, which is the conformation with the lowest electronic energy.

Studies on similar molecules, such as 2-amino-3-nitropyridine (B1266227), have demonstrated that DFT calculations can produce geometric parameters that are in good agreement with experimental data from X-ray crystallography researchgate.net. For this compound, DFT would likely predict a non-planar structure, with the nitro group and the cyclopropylamino group twisted out of the plane of the pyridine (B92270) ring to minimize steric hindrance nih.gov. The calculated bond lengths would reflect the electronic effects of the substituents; for example, the C-NO2 bond would be relatively short, indicating a strong electron-withdrawing effect, while the C-NH bond to the cyclopropyl (B3062369) group would exhibit characteristics of a typical amine linkage to an aromatic ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from a DFT Calculation. This table is illustrative and represents typical data obtained from DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-N(amino) | 1.35 Å |

| Bond Length | C3-N(nitro) | 1.45 Å |

| Bond Length | C6-Br | 1.88 Å |

| Bond Angle | N(amino)-C2-C3 | 121° |

| Bond Angle | C2-C3-N(nitro) | 118° |

| Dihedral Angle | C2-C3-N-O (nitro) | 30° |

| Dihedral Angle | C3-C2-N-C (cyclopropyl) | 25° |

The presence of rotatable bonds, particularly the C-N bond of the cyclopropylamino group, means that this compound can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around these bonds. This analysis identifies the most stable conformers (energy minima) and the energy barriers (transition states) that separate them.

For 2-substituted piperazines, a related class of compounds, conformational studies have shown that specific orientations are preferred to minimize steric clashes and maximize stabilizing interactions like intramolecular hydrogen bonds nih.gov. In the case of this compound, a potential energy scan rotating the cyclopropyl group relative to the pyridine ring would reveal the most energetically favorable orientation. It is likely that the most stable conformer would orient the cyclopropyl group to reduce steric interference with the adjacent nitro group and the pyridine ring nitrogen. The results of such an analysis are crucial for understanding which molecular shape is most prevalent and therefore most likely to be involved in chemical reactions.

Electronic Property Analysis

The arrangement of electrons in a molecule dictates its reactivity. Computational methods provide detailed insights into this electronic landscape.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species libretexts.orgyoutube.com. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile) youtube.com.

The energy of the HOMO is related to the ionization potential, and a higher HOMO energy suggests a better electron donor. The energy of the LUMO is related to the electron affinity, and a lower LUMO energy indicates a better electron acceptor. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO researchgate.netajchem-a.com.

For this compound, the electron-donating cyclopropylamino group would raise the energy of the HOMO, while the electron-withdrawing nitro and bromo groups would lower the energy of the LUMO. DFT calculations would show that the HOMO is likely localized over the cyclopropylamino group and the pyridine ring, whereas the LUMO would be concentrated on the nitropyridine moiety, particularly the nitro group. This distribution predicts that the molecule would likely undergo electrophilic attack at the amino-substituted part of the ring and nucleophilic attack at the nitro-substituted part.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound. This table is illustrative, showing typical FMO data from DFT calculations.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Highest Occupied Molecular Orbital; Indicates nucleophilic character. |

| LUMO | -2.1 eV | Lowest Unoccupied Molecular Orbital; Indicates electrophilic character. |

| HOMO-LUMO Gap | 4.4 eV | Energy difference; relates to chemical reactivity and stability. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule researchgate.netresearchgate.net. It is an excellent tool for identifying the regions of a molecule that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack researchgate.net.

On an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. Regions of positive potential (colored blue) are electron-deficient and are prone to attack by nucleophiles. Green areas represent regions of neutral potential researchgate.net.

For this compound, the MEP map would show a significant negative potential around the oxygen atoms of the nitro group, making this a prime site for nucleophilic interaction. Conversely, the hydrogen atom of the amino group would likely exhibit a positive potential, indicating a potential hydrogen-bond donor site. The aromatic ring itself would show a complex potential distribution, influenced by the competing electronic effects of the substituents.

Conceptual DFT provides a framework for quantifying chemical reactivity through a set of descriptors derived from the change in energy with respect to the number of electrons mdpi.comfrontiersin.org. These global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), provide a quantitative measure of a molecule's stability and reactivity.

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Hardness (η): Measures the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η ≈ (ELUMO – EHOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

These descriptors allow for a quantitative comparison of the reactivity of different molecules. For this compound, these values would reflect a molecule of moderate hardness with a significant electrophilic character due to the presence of the nitro group.

Table 3: Hypothetical Conceptual DFT Reactivity Descriptors for this compound. This table is illustrative and shows typical reactivity descriptors calculated from FMO energies.

| Descriptor | Symbol | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential | μ | -4.30 | Tendency of electrons to escape the system. |

| Chemical Hardness | η | 2.20 | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | 4.21 | Global electrophilic nature of the molecule. |

| Softness | S | 0.23 | Reciprocal of hardness, indicates reactivity. |

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool to investigate the intricate details of chemical reactions, providing insights into mechanisms that are often difficult to discern through experimental means alone. In the context of this compound, theoretical studies, particularly those focused on analogous nitropyridine systems, can elucidate potential reaction pathways and the associated transition states.

Elucidation of Reaction Pathways and Transition States

The reactivity of this compound is largely dictated by the pyridine ring, which is activated towards nucleophilic attack by the electron-withdrawing nitro group. Computational studies on similar nitroarenes and nitropyridines have established the general mechanisms of nucleophilic aromatic substitution (SNAr), which are highly relevant to understanding the behavior of this compound.

A prevalent pathway for SNAr reactions involves a two-step addition-elimination mechanism. In this process, a nucleophile initially attacks an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is followed by the departure of a leaving group, which in the case of this compound, would typically be the bromide ion.

Computational analyses have revealed that the addition of a nucleophile to nitro-activated aromatic systems is fastest at positions ortho or para to the nitro group. researchgate.netnih.gov This initial addition can occur at a carbon atom bearing a hydrogen, forming a σH adduct, or at the carbon atom bearing the halogen, forming a σX adduct. researchgate.net Often, the formation of the σH adduct is kinetically favored, meaning it has a lower activation energy barrier. However, the subsequent elimination of a hydride ion is energetically unfavorable. researchgate.net Consequently, the reaction proceeds through the thermodynamically controlled pathway, which involves the slower formation of the σX adduct followed by the rapid expulsion of the halide anion to yield the final substitution product. researchgate.net

Recent computational work has also brought to light the possibility of concerted SNAr pathways, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single step, passing through a single transition state rather than a stable intermediate. springernature.com This is particularly considered for reactions where the traditional Meisenheimer intermediate is less stable. springernature.com

For this compound, the bromine atom is located at a position activated by the adjacent nitro group, making it susceptible to nucleophilic displacement. Theoretical calculations on related systems, such as 2-methoxy-3-nitropyridine, have utilized Density Functional Theory (DFT) methods, like B3LYP, to analyze the electrophilicity of the carbon atoms in the pyridine ring. researchgate.net Such analyses consistently show that the carbon atom bearing the leaving group (analogous to the C6 position in the target molecule) is a primary site for nucleophilic attack.

The following interactive table summarizes hypothetical relative free energies for the formation of transition states in a typical SNAr reaction on a substituted nitropyridine, based on generalized findings from computational studies of related compounds. researchgate.net

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |

| 1 | Reactants + Nucleophile | 0.0 | Starting point of the reaction. |

| 2 | Transition State 1 (TS1) | +15 to +20 | Corresponds to the formation of the kinetically favored σH adduct. |

| 3 | σH Adduct | +5 to +10 | A short-lived intermediate resulting from nucleophilic attack at a C-H bond. |

| 4 | Transition State 2 (TS2) | +20 to +25 | Corresponds to the formation of the thermodynamically favored σX adduct. |

| 5 | σX Adduct (Meisenheimer Complex) | +10 to +15 | The key intermediate in the stepwise mechanism, leading to product formation. |

| 6 | Transition State 3 (TS3) | +12 to +18 | Corresponds to the departure of the leaving group from the σX adduct. |

| 7 | Products + Leaving Group | -5 to -10 | The final, thermodynamically stable substituted product. |

Note: The values in this table are illustrative and based on computational studies of analogous nitroaromatic compounds. Specific values for this compound would require dedicated theoretical calculations.

The structure of the transition states in these reactions is of significant interest. For the formation of the Meisenheimer complex, the transition state involves the partial formation of the new bond with the incoming nucleophile and a change in the hybridization of the attacked carbon atom from sp2 to sp3. The geometry of the transition state for the departure of the leaving group would similarly show an elongated carbon-halogen bond. springernature.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。